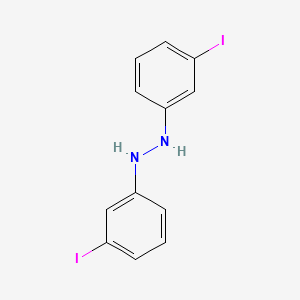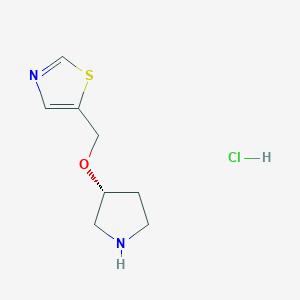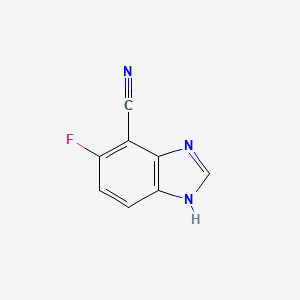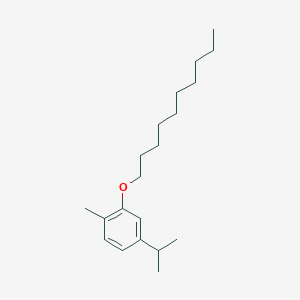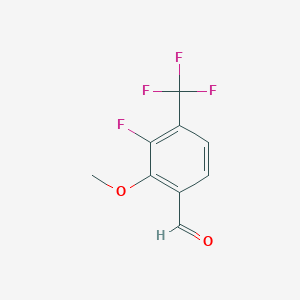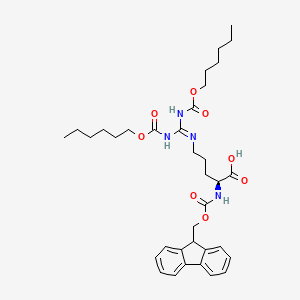![molecular formula C19H23F3N2O4 B12846288 (2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone: is a synthetic compound with the chemical formula C18H23F3N2O3 and a molecular weight of 372.38 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl ketone group, making it a valuable target in synthetic chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone typically involves the following steps:
Acetylation: The initial step involves the acetylation of leucine to form N-acetyl-leucine.
Coupling Reaction: N-acetyl-leucine is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetyl-leucyl-phenylalanine.
Introduction of Trifluoromethyl Ketone Group:
Industrial Production Methods: Industrial production of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl ketone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophilic groups replacing the trifluoromethyl ketone group.
Scientific Research Applications
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl ketone group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone: (C18H23F3N2O3)
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one: (C12H12F3NO2)
Comparison: N-Acetyl-leucyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structure, which includes both leucine and phenylalanine residues along with a trifluoromethyl ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. In contrast, similar compounds may lack one or more of these structural features, resulting in different reactivity and applications .
Properties
Molecular Formula |
C19H23F3N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide |
InChI |
InChI=1S/C19H23F3N2O4/c1-11(2)9-15(23-12(3)25)18(28)24-14(10-13-7-5-4-6-8-13)16(26)17(27)19(20,21)22/h4-8,11,14-15H,9-10H2,1-3H3,(H,23,25)(H,24,28)/t14-,15-/m0/s1 |
InChI Key |
LXHRFJYOPYITRD-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


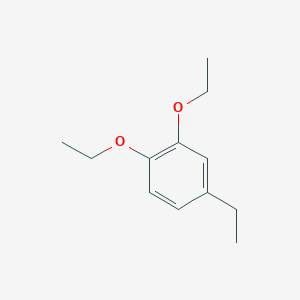
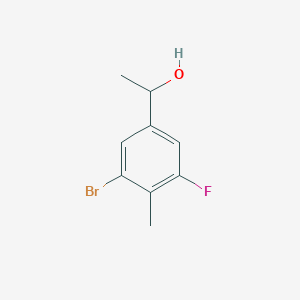
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
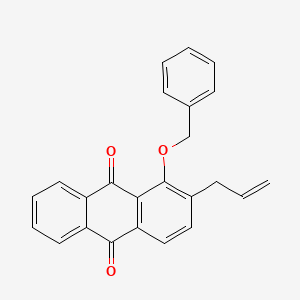
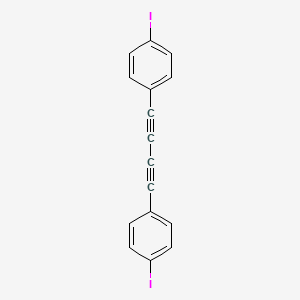
![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
